KC7f2
Overview
Description
KC7F2 is a potent inhibitor of the hypoxia-inducible factor-1 pathway, which has shown potential as an anti-cancer agent. It is known for its ability to inhibit the synthesis of hypoxia-inducible factor-1 alpha protein, a key regulator in the cellular response to low oxygen levels .
Mechanism of Action
Target of Action
KC7F2 is a novel inhibitor of Hypoxia-inducible factor 1-alpha (HIF-1α) . HIF-1α is a heterodimeric transcription factor that plays a crucial role in the cellular response to hypoxia, a condition of low oxygen concentration . It regulates a large number of genes required for adaptation to hypoxia . In cancer cells, HIF-1α is overexpressed and has been associated with aggressive disease and poor patient prognosis .
Mode of Action
This compound selectively suppresses the synthesis of HIF-1α protein without affecting the transcription of HIF-1α mRNA or the stability of HIF-1α protein . It decreases HIF-1α levels in a variety of cancer cell lines independently of p53 or PTEN status . This compound is reported to inhibit the activation of downstream HIF-1 target genes such as carbonic anhydrase IX, matrix metalloproteinase II, endothelin 1, and enolase 1 .
Biochemical Pathways
This compound affects the HIF-1α pathway, which is a key regulator of cellular response to hypoxia . By inhibiting HIF-1α, this compound suppresses the activation of downstream HIF-1 target genes and their associated biochemical pathways . It has been shown to inhibit the proliferation of cancer cells, an effect that is increased in hypoxia . This compound also targets the mTOR complex 1 pathway, 4E binding protein 1, and p70 S6 kinase, which leads to the inhibition of HIF-1α protein synthesis .
Result of Action
This compound has been shown to have significant effects at the molecular and cellular levels. It inhibits the proliferation of cancer cells, particularly under hypoxic conditions . It also downregulates the expression of Bax and upregulates the expression of Bcl2 in L02 cells . Furthermore, this compound has been shown to attenuate pathological retinal neovascularization effectively via the HIF1α–VEGF pathway .
Action Environment
The efficacy of this compound is influenced by the environmental conditions, particularly the oxygen levels. Its effect is increased in hypoxic conditions, which are common in solid tumors . This makes this compound a promising candidate for cancer therapy, especially for cancers characterized by hypoxic microenvironments .
Biochemical Analysis
Biochemical Properties
KC7f2 plays a significant role in biochemical reactions, particularly in the regulation of HIF-1α protein synthesis . It interacts with key regulators of HIF-1α protein synthesis, including the eukaryotic translation initiation factor 4E binding protein 1 and p70 S6 kinase .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by preventing the activation of HIF-target genes such as carbonic anhydrase IX, matrix metalloproteinase 2 (MMP2), endothelin 1, and enolase 1 . It also exhibits enhanced cytotoxicity under hypoxic conditions .
Molecular Mechanism
The molecular mechanism of this compound involves the down-regulation of HIF-1α protein synthesis . It does not accelerate HIF-1α degradation but inhibits its protein synthesis at the translation level . This effect is accompanied by the suppression of the phosphorylation of eukaryotic translation initiation factor 4E binding protein 1 and p70 S6 kinase .
Temporal Effects in Laboratory Settings
It has been observed that this compound markedly inhibits HIF-mediated transcription in cells derived from different tumor types, including glioma, breast, and prostate cancers .
Dosage Effects in Animal Models
It has been reported that this compound treatment (10 mg/kg/d) in oxygen-induced retinopathy (OIR) mice significantly attenuated pathological neovascularization .
Metabolic Pathways
This compound is involved in the metabolic pathways that regulate the synthesis of HIF-1α . It interacts with enzymes and cofactors that control the phosphorylation of eukaryotic translation initiation factor 4E binding protein 1 and p70 S6 kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of KC7F2 involves the reaction of cystamine with 2,5-dichlorobenzenesulfonyl chloride under specific conditions. The reaction typically takes place in an organic solvent such as dimethyl sulfoxide, with the addition of a base to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: KC7F2 primarily undergoes substitution reactions due to the presence of reactive sulfonyl chloride groups. It can also participate in reduction reactions under specific conditions .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include bases such as triethylamine and reducing agents like sodium borohydride. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide or acetonitrile .
Major Products: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, reduction reactions can lead to the formation of cystamine derivatives, while substitution reactions can yield various sulfonamide compounds .
Scientific Research Applications
KC7F2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a tool compound to study the hypoxia-inducible factor-1 pathway and its role in cancer biology . In addition, this compound has been investigated for its potential to inhibit retinal neovascularization, making it a promising candidate for the treatment of eye diseases such as retinopathy of prematurity .
Comparison with Similar Compounds
KC7F2 is similar to other hypoxia-inducible factor-1 alpha inhibitors such as PX-12 and 103D5R. this compound is unique in its ability to selectively inhibit hypoxia-inducible factor-1 alpha protein synthesis without affecting the transcription of hypoxia-inducible factor-1 alpha messenger RNA or the stability of hypoxia-inducible factor-1 alpha protein . This selective inhibition makes this compound a valuable tool for studying the hypoxia-inducible factor-1 pathway and its role in cancer biology .
List of Similar Compounds:- PX-12
- 103D5R
- Topoisomerase I inhibitors
- Hsp90 molecular chaperone inhibitors
- Microtubule inhibitors
- Histone deacetylase inhibitors
- Signaling kinase inhibitors
- Growth factor receptor inhibitors
Properties
IUPAC Name |
2,5-dichloro-N-[2-[2-[(2,5-dichlorophenyl)sulfonylamino]ethyldisulfanyl]ethyl]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl4N2O4S4/c17-11-1-3-13(19)15(9-11)29(23,24)21-5-7-27-28-8-6-22-30(25,26)16-10-12(18)2-4-14(16)20/h1-4,9-10,21-22H,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REQLACDIZMLXIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)S(=O)(=O)NCCSSCCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl4N2O4S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
570.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
927822-86-4 | |
Record name | KC7f2 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927822864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 927822-86-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | KC7F2 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94C2DMM81L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of KC7F2?
A1: this compound acts by inhibiting the translation of HIF-1α, a transcription factor that plays a crucial role in the cellular response to low oxygen levels. [] This inhibition disrupts the HIF-1 pathway, affecting the expression of various genes involved in angiogenesis, metabolism, and cell survival. [, ]
Q2: How does this compound affect the HIF-1α protein synthesis?
A2: this compound suppresses the phosphorylation of eukaryotic translation initiation factor 4E binding protein 1 and p70 S6 kinase. These proteins are key regulators of HIF-1α protein synthesis. []
Q3: What are the downstream effects of this compound's inhibition of the HIF-1 pathway?
A3: this compound's inhibition of HIF-1α leads to a decrease in the expression of HIF-target genes, including:
- Angiogenesis: Vascular Endothelial Growth Factor A (VEGF) [, , , , ], Endothelin 1 []
- Extracellular Matrix Remodeling: Matrix Metalloproteinase 2 (MMP2) []
- Metabolism: Carbonic Anhydrase IX, Enolase 1, Glucose Transporter-1 (GLUT1) [, ]
Q4: Can you provide specific examples of this compound's impact on different cell types?
A4: this compound has demonstrated efficacy in various in vitro and in vivo models:
- Cancer Cells: Inhibited HIF-mediated transcription in glioma, breast, and prostate cancer cells, exhibiting enhanced cytotoxicity under hypoxia. []
- Endothelial Cells: Suppressed Vascular Endothelial Growth Factor (VEGF)-induced proliferation, migration, and tube formation in Human Umbilical Vein Endothelial Cells (HUVECs). []
- Microglia: Attenuated lipopolysaccharide-induced inflammation by inhibiting the HIF-1α-mediated metabolic reprogramming pathway in BV-2 microglial cells. []
- Chondrocytes: Alleviated apoptosis by upregulating HIF-1α-mediated mitophagy. []
Q5: Does this compound affect HIF-1α protein degradation?
A5: Current research primarily focuses on this compound's role in inhibiting HIF-1α protein synthesis. Further investigation is required to determine its impact on HIF-1α protein degradation.
Q6: Is there information available regarding the material compatibility and stability of this compound under various conditions?
A6: The available research primarily focuses on this compound's biological activity and mechanisms. Information about its material compatibility, stability under various conditions, and potential formulation strategies to improve its stability, solubility, or bioavailability is limited. Further research is needed in this area.
Q7: Does this compound exhibit any catalytic properties?
A7: The current research primarily focuses on this compound as an inhibitor of HIF-1α translation, not as a catalyst. There is no mention of this compound possessing catalytic properties or being used in catalytic applications.
Q8: Have computational methods been applied to study this compound?
A8: While computational chemistry and modeling techniques like simulations, calculations, and QSAR models could offer valuable insights into this compound's properties and potential modifications, the available research does not mention such studies.
Q9: What is the structure-activity relationship (SAR) of this compound?
A9: Information regarding the SAR of this compound and the impact of structural modifications on its activity, potency, and selectivity is currently unavailable in the provided research.
Q10: What preclinical studies have been conducted on this compound?
A10: this compound has been evaluated in various preclinical models, including:
- Oxygen-Induced Retinopathy (OIR) models: this compound effectively inhibited retinal neovascularization in both mouse and rat models. []
- Silica-Induced Pulmonary Fibrosis model: this compound attenuated pulmonary fibrosis in a mouse model. []
- Aortic Dissection model: this compound ameliorated the deleterious effects of intermittent hypoxia exposure in a mouse model of aortic dissection. []
- Myocardial Ischemia and Reperfusion Injury model: Ginsenoside Rg1, which activates HIF-1α, and this compound, which inhibits it, were used to study the effects of HIF-1α activation on myocardial I/R in a diabetic rat model. []
- Postoperative Peritoneal Adhesion (PPA) rodent models: Ligustrazine nanoparticles, which prevent PPA formation, were studied in PPA rodent models. This compound was used to confirm that ligustrazine suppresses hypoxia-induced PMC functions by inhibiting HIF-1α. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.